6-Amino-2-methylnicotinaldehyde hydrochloride
Description
6-Amino-2-methylnicotinaldehyde hydrochloride is a pyridine derivative featuring an aldehyde group at position 3, an amino group at position 6, and a methyl substituent at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications, particularly in pharmaceutical intermediate synthesis. The aldehyde group facilitates condensation reactions (e.g., Schiff base formation), while the amino group offers sites for further functionalization.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
6-amino-2-methylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-5-6(4-10)2-3-7(8)9-5;/h2-4H,1H3,(H2,8,9);1H |
InChI Key |
MRYRSHIKGYXHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methylnicotinaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylnicotinaldehyde.
Amination: The 2-methylnicotinaldehyde undergoes an amination reaction to introduce the amino group at the 6th position. This can be achieved using reagents such as ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Using reactors that allow precise control of temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methylnicotinaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-amino-2-methylnicotinic acid.
Reduction: Formation of 6-amino-2-methyl-1-nicotinol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
-
Enzyme Inhibition
- Nicotinamidases : Research has shown that 6-amino-2-methylnicotinaldehyde acts as a competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. This inhibition is crucial as these enzymes are essential for the viability of pathogenic microorganisms like Borrelia burgdorferi and Brucella abortus . Understanding this interaction can lead to the development of new antimicrobial agents targeting these pathogens.
-
Drug Development
- Antineoplastic Agents : The compound serves as a pharmacophore in the synthesis of various drugs, including antineoplastic agents. Its derivatives have been explored for their potential in treating cancer due to their ability to inhibit specific kinases involved in tumor growth . The design of new compounds based on its structure could enhance therapeutic efficacy and reduce side effects.
-
Biochemical Probes
- Metabolic Studies : 6-Amino-2-methylnicotinaldehyde hydrochloride can be utilized as a biochemical probe to study metabolic pathways involving nicotinamide and its derivatives. By tracking its interactions within biological systems, researchers can gain insights into metabolic regulation and enzyme activity .
Case Study 1: Inhibition of Nicotinamidases
A study investigated the kinetic parameters of this compound as an inhibitor of nicotinamidases from various organisms. The results indicated that the compound binds effectively to the enzyme's active site, leading to significant inhibition at low concentrations. This finding supports its potential use in developing therapeutic agents against infections caused by pathogens reliant on these enzymes .
Case Study 2: Synthesis of Anticancer Compounds
Research focused on synthesizing novel derivatives of this compound aimed at enhancing anticancer activity. Various structural modifications were tested, resulting in compounds with improved potency against cancer cell lines. The study highlights the importance of this compound as a building block for creating effective cancer therapies .
Data Tables
Mechanism of Action
The mechanism of action of 6-Amino-2-methylnicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-amino-2-methylnicotinaldehyde hydrochloride with structurally or functionally related compounds from the evidence provided:
5-Aminonicotinic Acid (CAS: 24242-19-1)
- Structure: Nicotinic acid (pyridine-3-carboxylic acid) with an amino group at position 5.
- Key Differences: Substituents: Carboxylic acid (electron-withdrawing) vs. aldehyde (electron-withdrawing) and methyl (electron-donating) groups. Reactivity: The carboxylic acid in 5-aminonicotinic acid limits its use in condensation reactions compared to the aldehyde group in the target compound. Applications: Primarily used in metal-organic frameworks (MOFs) or as a ligand, whereas the target compound’s aldehyde group suggests utility in dynamic covalent chemistry .
6-Amino-2,4-dichloro-3-ethylphenol Hydrochloride (CAS: 101819-99-2)
- Structure: Phenol derivative with amino, dichloro, and ethyl groups.
- Key Differences: Core Structure: Phenol vs. pyridine ring. Phenol derivatives often exhibit antimicrobial activity, while pyridine aldehydes are more reactive in nucleophilic additions. Solubility: The phenolic –OH group may enhance aqueous solubility compared to the pyridine-aldehyde system.
Methyl 6-(Aminomethyl)nicotinate Hydrochloride (CAS: 1072438-56-2)
- Structure: Nicotinate ester with an aminomethyl group at position 6.
- Key Differences :
- Functional Groups: Ester (electron-withdrawing) vs. aldehyde. The ester group may reduce electrophilicity but improve stability in storage.
- Applications: Explicitly listed as a pharmaceutical intermediate for APIs and skincare products, indicating shared utility with the target compound .
- Molecular Weight: 202.64 g/mol vs. ~191.6 g/mol (estimated for the target compound), suggesting differences in molar reactivity.
6-(2-Hydroxyethylamino)nicotinaldehyde
- Structure: Nicotinaldehyde with a 2-hydroxyethylamino group at position 6.
- Reactivity: The secondary amine in this compound may exhibit slower Schiff base formation kinetics than the primary amine in the target compound .
Comparative Data Table
| Compound | CAS Number | Core Structure | Key Substituents | Molecular Formula | Applications |
|---|---|---|---|---|---|
| 6-Amino-2-methylnicotinaldehyde HCl | Not Provided | Pyridine | 6-NH₂, 2-CH₃, 3-CHO | C₇H₉ClN₂O (est.) | Pharmaceutical intermediates, organic synthesis |
| 5-Aminonicotinic Acid | 24242-19-1 | Pyridine | 5-NH₂, 3-COOH | C₆H₆N₂O₂ | MOFs, ligands |
| 6-Amino-2,4-dichloro-3-ethylphenol HCl | 101819-99-2 | Phenol | 6-NH₂, 2,4-Cl, 3-CH₂CH₃ | C₈H₁₀Cl₃NO | Antimicrobial agents, synthesis |
| Methyl 6-(aminomethyl)nicotinate HCl | 1072438-56-2 | Pyridine | 6-CH₂NH₂, 3-COOCH₃ | C₈H₁₁ClN₂O₂ | APIs, skincare intermediates |
| 6-(2-Hydroxyethylamino)nicotinaldehyde | Not Provided | Pyridine | 6-NHCH₂CH₂OH, 3-CHO | C₈H₁₁N₂O₂ | Organic synthesis, biochemical probes |
Research Findings and Implications
- Reactivity: The aldehyde group in this compound positions it as a superior candidate for dynamic covalent chemistry compared to carboxylic acid or ester analogs .
- Cost Considerations: While 6-amino-2,4-dichloro-3-ethylphenol hydrochloride is cheaper (¥7,400/25G), its phenol core limits direct substitution in pyridine-based reactions .
Notes on Evidence Limitations
- No direct data on the target compound’s solubility, melting point, or stability were found in the provided evidence. Inferences were drawn from structural analogs.
- Solution stability data (e.g., from ) pertain to unrelated compounds (amitriptyline/gabapentin) and were excluded from comparisons.
Biological Activity
6-Amino-2-methylnicotinaldehyde hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₇H₈N₂O
- Molecular Weight : 136.15 g/mol
- CAS Number : 1211516-02-7
The biological activity of this compound is primarily attributed to its structural components, particularly the amino group and the pyridine ring. These structural features facilitate interactions with various biomolecules, influencing several biochemical pathways. The compound has been shown to act as an inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, which are crucial in NAD+ metabolism .
Antimicrobial Activity
Research indicates that derivatives of nicotinaldehyde, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, suggesting their potential use in treating infections .
Antitumor Activity
The compound has also demonstrated anticancer properties in vitro. In studies involving human cancer cell lines, it has been observed to induce apoptosis and inhibit cell proliferation, particularly in colorectal cancer cell lines such as HCT116 . The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases .
Case Studies and Research Findings
-
Inhibition Studies :
- In a study evaluating various nicotinaldehyde derivatives, this compound was identified as a potent competitive inhibitor against nicotinamidases with low micromolar affinity. This highlights its potential as a therapeutic agent targeting NAD+ metabolism in pathogens like Borrelia burgdorferi and Brucella abortus .
- Cell Line Studies :
- Neuroprotection :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
